2-(3-Chloropyridin-2-yl)propan-1-ol

Catalog No.
S8776845
CAS No.
M.F
C8H10ClNO
M. Wt
171.62 g/mol
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2-(3-Chloropyridin-2-yl)propan-1-ol

Product Name

2-(3-Chloropyridin-2-yl)propan-1-ol

IUPAC Name

2-(3-chloropyridin-2-yl)propan-1-ol

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-6(5-11)8-7(9)3-2-4-10-8/h2-4,6,11H,5H2,1H3

InChI Key

CWDPRIHJDSVPDD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=C(C=CC=N1)Cl

2-(3-Chloropyridin-2-yl)propan-1-ol is a chemical compound characterized by its unique structure, which includes a chlorinated pyridine ring attached to a propanol group. Its molecular formula is C8H10ClN, indicating the presence of eight carbon atoms, ten hydrogen atoms, one nitrogen atom, and one chlorine atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the chloropyridine moiety and the alcohol functional group.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The chlorine atom on the chloropyridine ring can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or thiols .

These reactions make 2-(3-Chloropyridin-2-yl)propan-1-ol a versatile intermediate in organic synthesis.

The synthesis of 2-(3-Chloropyridin-2-yl)propan-1-ol can be achieved through several methods:

  • Direct Alkylation: A common approach involves the reaction of 3-chloropyridine with propanal in the presence of a reducing agent and a suitable solvent such as ethanol. This method typically employs catalysts like palladium on carbon under reflux conditions.
  • Grignard Reactions: Another synthetic route may involve the use of Grignard reagents derived from the corresponding pyridine derivatives reacting with propan-1-ol.
  • Reduction of Pyridine Derivatives: Starting from other pyridine derivatives, reduction methods can yield the desired alcohol .

These methods highlight the compound's accessibility for research and industrial applications.

2-(3-Chloropyridin-2-yl)propan-1-ol finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Its reactivity allows it to be used in constructing more complex molecules.

The compound's unique structure may also make it suitable for developing new therapeutic agents targeting specific diseases.

Several compounds share structural similarities with 2-(3-Chloropyridin-2-yl)propan-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Acetyl-2-chloropyridineContains an acetyl group instead of propanolUsed in different synthetic pathways
2-(2-Chloropyridin-4-yl)propan-2-olDifferent substitution pattern on propanolMay exhibit distinct biological activities
6-Bromopyridin-3(2H)-oneBromine instead of chlorinePotentially different reactivity profiles
1-(Pyridin-2-yl)propane-1,3-diolDiol structure with two hydroxyl groupsIncreased polarity and potential solubility changes

The uniqueness of 2-(3-Chloropyridin-2-yl)propan-1-ol lies in its specific combination of functional groups that balance reactivity and stability, making it an attractive candidate for further research in synthetic and medicinal chemistry .

Systematic IUPAC Nomenclature and Isomerism

The systematic IUPAC name for this compound is 3-(3-chloropyridin-2-yl)propan-1-ol, reflecting its pyridine backbone substituted with a chlorine atom at position 3 and a propan-1-ol group at position 2. The numbering of the pyridine ring begins at the nitrogen atom (position 1), with subsequent positions assigned clockwise.

Isomerism:

  • Positional isomerism: Variations in the placement of the chlorine or propanol group yield distinct isomers. For example, 2-(2-chloropyridin-3-yl)propan-2-ol (CAS: 2161293-41-8) represents a positional isomer where the chlorine and hydroxyl groups occupy alternate positions on the pyridine ring.
  • Functional group isomerism: Substitution of the hydroxyl group with an amino or carbonyl moiety generates derivatives such as 3-amino-1-(5-chloropyridin-2-yl)propan-1-ol or 3-(3-chloropyridin-2-yl)propanal.

CAS Registry Number and Alternative Chemical Identifiers

  • CAS Registry Number: 2161293-41-8
  • Molecular Formula: C₈H₁₀ClNO
  • Molecular Weight: 171.63 g/mol
  • SMILES: ClC1=C(N=CC=C1)CCCO
  • InChI Key: WWWQNCVRWRLSLK-UHFFFAOYSA-N

Structural Relationship to Chloropyridine Derivatives

2-(3-Chloropyridin-2-yl)propan-1-ol belongs to a broader class of chloropyridine derivatives, which are pivotal in medicinal chemistry due to their bioisosteric properties and ability to modulate biological targets. Key structural analogs include:

Compound NameKey Structural FeatureCAS Number
3-(3-Chloropyridin-2-yl)propanalAldehyde functional group1062054-75-4
3-Amino-1-(5-chloropyridin-2-yl)propan-1-olAmino substitutionN/A
3-Chloropyridine-2-carbonyl chlorideCarbonyl chloride moiety128073-02-9

These derivatives share a chlorinated pyridine core but differ in side-chain functional groups, influencing their reactivity and applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.0450916 g/mol

Monoisotopic Mass

171.0450916 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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